Guanidine, N-butyl-N'-nitro-

Description

Overview of the N-Nitroguanidine Class

The N-nitroguanidines are a class of organic compounds characterized by a guanidine (B92328) core functionalized with a nitro (NO₂) group. ontosight.ai The parent compound of this family is nitroguanidine (B56551) (CH₄N₄O₂), a nitro derivative of guanidine that has been the subject of extensive investigation, particularly since World War II due to its application in flashless propellants. ontosight.aiat.ua Nitroguanidine is a colorless, crystalline solid that can exist in different tautomeric forms, though the nitroimine structure, NHzC(NH)NHNO₂, is understood to predominate in both solid state and in solution. wikipedia.orgebi.ac.uk

The presence of the nitro group imparts a degree of instability to these molecules, making them energetic materials. ontosight.ai Consequently, nitroguanidine itself is used as an explosive and propellant. ontosight.ai The synthesis of compounds in this class typically involves the nitration of guanidine salts, such as guanidine nitrate (B79036), using concentrated sulfuric acid. at.uawikipedia.orgorgsyn.org The chemistry of nitroguanidines has been a field of continuous study, leading to the development of many new derivatives and preparation methods. at.ua

Academic Significance of N-Alkyl-N'-nitroguanidines

Within the broader class of nitroguanidines, N-alkyl-N'-nitroguanidines represent a significant subclass where an alkyl group is attached to one nitrogen atom while the nitro group is on another. ontosight.ai A prime example of this subclass is the specific compound N-butyl-N'-nitroguanidine. ontosight.ai These compounds hold academic importance primarily as synthetic intermediates and subjects for structural and mechanistic studies. ontosight.aiat.ua

The synthesis of N-alkyl-N'-nitroguanidines has been a focus of research, with established methods including the nitration of corresponding N-alkylguanidine salts or, more elaborately, the reaction of primary amines with a precursor like N-methyl-N-nitroso-N'-nitroguanidine. at.uaacs.orgacs.org The structures and reaction mechanisms of these compounds have attracted considerable academic interest. at.ua Spectroscopic analysis, particularly ultraviolet (UV) and infrared (IR) spectroscopy, has been crucial in elucidating their molecular structures. at.uacdnsciencepub.com For instance, studies of the UV absorption spectra of N-alkyl-N'-nitroguanidines, including the n-butyl derivative, show a characteristic absorption maximum that provides insight into the electronic structure of the molecule. cdnsciencepub.com Beyond their chemical interest, some guanidine derivatives have been explored for potential biological activities. ontosight.ai

Guanidine, N-butyl-N'-nitro-

This section focuses specifically on the properties and synthesis of Guanidine, N-butyl-N'-nitro-.

Chemical and Physical Properties

Guanidine, N-butyl-N'-nitro- is a white crystalline solid with the chemical formula C₅H₁₂N₄O₂. ontosight.ai Like other guanidines, it exhibits basicity. ontosight.ai The presence of the four-carbon butyl chain enhances its lipophilicity, which influences its solubility in organic solvents. vulcanchem.com The nitro group makes it an energetic material. ontosight.ailookchem.com

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂N₄O₂ | ontosight.ai |

| Molecular Weight | 160.17 g/mol | |

| Appearance | White crystalline solid | ontosight.ai |

| Melting Point | 144-147°C | ontosight.aiacs.org |

| UV Absorption Max (λmax) | 268 mµ (in ethanol) | cdnsciencepub.com |

Synthesis and Reactions

The preparation of N-butyl-N'-nitroguanidine has been described in academic literature, highlighting its role in the systematic study of N-alkyl-N'-nitroguanidines.

One documented synthetic route involves the reaction of N-methyl-N-nitroso-N'-nitroguanidine with an aqueous solution of butylamine (B146782) at room temperature. acs.org This reaction proceeds over a period of minutes, resulting in the precipitation of N-butyl-N'-nitroguanidine. acs.org An alternative, more general approach for this class of compounds is the direct nitration of the corresponding N-alkylguanidine salt. at.ua

N-butyl-N'-nitroguanidine can itself serve as a starting material for further chemical transformations. For example, it has been used in the preparation of N-n-butyl-N'-nitrosoguanidine through a reduction reaction using zinc dust in aqueous ammonium (B1175870) hydroxide (B78521). at.ua

| Reaction | Reagents | Product | Yield | Source(s) |

| Synthesis | N-methyl-N-nitroso-N'-nitroguanidine, Butylamine | N-butyl-N'-nitroguanidine | 51% | acs.org |

| Reduction | N-butyl-N'-nitroguanidine, Zinc dust, Ammonium hydroxide | N-n-butyl-N'-nitrosoguanidine | - | at.ua |

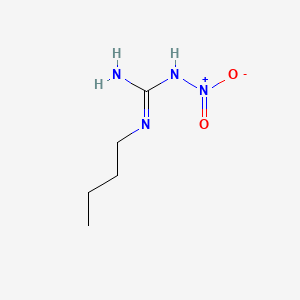

Structure

3D Structure

Properties

IUPAC Name |

2-butyl-1-nitroguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N4O2/c1-2-3-4-7-5(6)8-9(10)11/h2-4H2,1H3,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPQHRDFCWBWTBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN=C(N)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203008 | |

| Record name | Guanidine, N-butyl-N'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5458-83-3 | |

| Record name | N-Butyl-N′-nitroguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5458-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl-N'-nitroguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005458833 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Guanidine, N-butyl-N'-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Guanidine, N-butyl-N'-nitro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.218 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-BUTYL-N'-NITROGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61HJ0I78X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Pathways and Methodologies for N Butyl N Nitroguanidine and Derivatives

Direct Synthesis Strategies

Direct synthesis methods provide the most straightforward routes to N-butyl-N'-nitroguanidine, typically involving the introduction of the nitro group onto a pre-existing guanidine (B92328) scaffold or the reaction of an amine with a nitroguanidine (B56551) synthon.

The nitration of substituted guanidine salts is a recognized method for preparing N-alkyl-N'-nitroguanidines. at.ua This approach involves the direct treatment of an N-alkylguanidine salt, such as butylguanidine nitrate (B79036), with a strong nitrating agent. The general principle is analogous to the synthesis of the parent nitroguanidine, which is produced by the nitration of guanidine nitrate or guanidine sulfate (B86663) using agents like a mixture of fuming sulfuric and nitric acids. at.uaorgsyn.org For instance, the nitration of guanidine nitrate with concentrated sulfuric acid is a well-established industrial process. orgsyn.org By applying this principle to substituted guanidines, the corresponding N-substituted-N'-nitroguanidines can be obtained. The reaction conditions, such as temperature and acid concentration, are critical for achieving high yields and purity. at.ua For example, the synthesis of nitroguanidine from guanidine nitrate and sulfuric acid has been optimized to achieve yields of 85-90%. orgsyn.org

| Starting Material | Nitrating Agent | Product | Reference |

| Substituted Guanidine Salts | Mixed Acids | N-Alkyl-N'-nitroguanidines | at.ua |

| Guanidine Nitrate | Concentrated Sulfuric Acid | Nitroguanidine | orgsyn.org |

A primary route for synthesizing N-butyl-N'-nitroguanidine involves the reaction of butylamine (B146782) with an activated nitroguanidine derivative. A key precursor for this transformation is N-methyl-N-nitroso-N'-nitroguanidine. This compound reacts with an aqueous solution of butylamine at or below room temperature. The reaction proceeds over approximately fifteen minutes, resulting in the precipitation of N-butyl-N'-nitroguanidine with a reported yield of 51%. acs.org This method represents an exchange of the methylamino group in N-methyl-N'-nitroguanidine for another alkylamino group. acs.org

Another approach is the direct reaction of primary amines with nitroguanidine itself. This reaction is believed to occur via an addition-elimination mechanism. at.ua However, this method can be complicated by side reactions, including hydrolysis, which can lead to the formation of ureas and nitrous oxide. at.ua To improve yields, the reaction can be performed by suspending nitroguanidine in an aqueous potassium hydroxide (B78521) solution and treating it with an amine hydrochloride salt at elevated temperatures. at.ua A Chinese patent describes a similar process where a 2-nitroimino-hexahydro-1,3,5-triazine derivative is reacted with n-butylamine in methanol (B129727) under reflux for six hours to produce a substituted 2-nitroguanidine (B7768906) derivative in 97.1% yield. google.com

| Amine | Activated Precursor | Product | Yield | Reference |

| n-Butylamine | N-Methyl-N-nitroso-N'-nitroguanidine | N-Butyl-N'-nitroguanidine | 51% | acs.org |

| n-Butylamine | 1-(2-chloro-5-pyridyl)methyl-3,5-dimethyl-2-nitroimino-hexahydrotriazine | 1-(2-chloro-5-pyridyl)methyl-3-butyl-2-nitroguanidine | 97.1% | google.com |

| Primary Alkylamines | Nitroguanidine | N-Substituted N'-nitroguanidines | 30-60% | at.ua |

Synthesis of Related N-Butyl-N'-nitroguanidine Analogues

The synthetic methodology utilizing N-methyl-N-nitroso-N'-nitroguanidine as a precursor is versatile and has been extended to prepare a variety of N-substituted-N'-nitroguanidine analogues beyond the n-butyl derivative. acs.orgcdnsciencepub.com By reacting different primary amines with N-methyl-N-nitroso-N'-nitroguanidine, a series of analogues can be synthesized. cdnsciencepub.com This reaction has been successfully applied to amines such as isobutylamine (B53898) and isoamylamine (B31083). acs.org For instance, the reaction with isoamylamine can yield N-isoamyl-N'-nitroguanidine. acs.org A study by McKay et al. details the preparation of several such derivatives, which are tabulated with their properties. cdnsciencepub.com

Furthermore, more complex analogues can be constructed. For example, reacting N-amino-N'-nitroguanidine with pentane-2,4-dione produces 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC), which is itself a precursor for other nitroguanidine derivatives. organic-chemistry.org The synthesis of N,N'-disubstituted-N''-nitroguanidines can be achieved through 2-nitroimino-hexahydro-1,3,5-triazine intermediates, a method that has proven effective for producing the neonicotinoid insecticide clothianidin. researchgate.net

Table of N-Substituted-N'-Nitroguanidine Analogues Synthesized from N-Methyl-N-nitroso-N'-nitroguanidine

| Amine Reactant | Product | Reference |

|---|---|---|

| Isobutylamine | N-Isobutyl-N'-nitroguanidine | acs.org |

| Isoamylamine | N-Isoamyl-N'-nitroguanidine | acs.org |

| N-3-Amino-4-methylphenylamine | N-3-Amino-4-methylphenyl-N'-nitroguanidine | cdnsciencepub.com |

Advanced Guanidinylation Procedures Applicable to N-Substituted Nitroguanidines

Modern synthetic chemistry has introduced more sophisticated and efficient reagents for guanidinylation, which are applicable to the synthesis of N-substituted nitroguanidines. One of the most effective reagents is 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC). organic-chemistry.orgorganic-chemistry.org DMNPC reacts with a wide range of amines to produce nitroguanidine derivatives in high yields (70-100%). organic-chemistry.org This method is considered superior to others due to its high efficiency and practicality, as it does not require an inert atmosphere. organic-chemistry.org

Other advanced procedures have been developed to avoid the use of hazardous materials like mercury salts. researchgate.net For example, an efficient protocol involves the use of cyanuric chloride as an activating reagent for di-Boc-thiourea, providing an alternative route for the guanylation of amines. researchgate.net Another one-pot procedure for the synthesis of diverse N,N'-disubstituted guanidines employs N-chlorophthalimide, isocyanides, and amines. rsc.org Additionally, N,N′-bis(ortho-chloro-Cbz)-S-methylisothiourea and N,N′-bis(ortho-bromo-Cbz)-S-methylisothiourea have been introduced as superior guanidinylation reagents, with the reactions being accelerated by the addition of DMAP. organic-chemistry.org

Table of Advanced Guanidinylation Reagents

| Reagent | Substrate | Key Features | Reference |

|---|---|---|---|

| 3,5-Dimethyl-N-nitro-1-pyrazole-1-carboxamidine (DMNPC) | Primary and Secondary Amines | High yields (70-100%), practical, no inert atmosphere needed. | organic-chemistry.orgorganic-chemistry.org |

| Cyanuric Chloride / Di-Boc-Thiourea | Amines | Avoids use of heavy-metal waste (e.g., HgCl₂). | researchgate.net |

| N-Chlorophthalimide / Isocyanides | Amines | One-pot synthesis of N,N'-disubstituted guanidines. | rsc.org |

Chemical Reactivity and Transformative Processes of N Butyl N Nitroguanidine

Reduction Reactions of Nitroguanidines

The reduction of the nitro group is a primary pathway for the transformation of nitroguanidines. This process can yield different products, such as nitrosoguanidines or aminoguanidines, depending on the reaction conditions and the reducing agents employed.

The reduction of N-alkyl-N'-nitroguanidines can be controlled to yield the corresponding N-alkyl-N'-nitrosoguanidine. For instance, N-n-butyl-N'-nitroguanidine can be converted to N-n-butyl-N'-nitrosoguanidine. A common method for this transformation involves the use of zinc dust in aqueous ammonium (B1175870) hydroxide (B78521) at.ua. This reaction represents the partial reduction of the nitroguanidine (B56551) moiety to a nitrosoguanidine (B1196799). The intermediate product of the reduction of nitroguanidine is nitrosoguanidine at.ua.

Various catalytic methods have been developed for the reduction of nitroguanidines, typically aiming for the synthesis of aminoguanidine (B1677879). The choice of catalyst and reaction conditions significantly influences the reaction's efficiency and product yield.

One established method involves catalytic hydrogenation. The reduction of nitroguanidine to nitrosoguanidine has been achieved through catalytic hydrogenation, and further reduction yields aminoguanidine acs.orgsci-hub.box. Another approach utilizes zinc dust in the presence of a metal acetate (B1210297), such as zinc acetate, and a catalytic amount of a water-soluble salt like copper sulfate (B86663). google.com. This method is reported to produce improved yields of aminoguanidine while generating less heat compared to processes using free acetic acid google.com. Prolonged reactions can lead to the formation of other reduction products, including guanidine (B92328), carbon dioxide, ammonia (B1221849), nitrogen, nitrous oxide, and hydrazine (B178648) google.com.

More recently, a method utilizing sodium borohydride (B1222165) with a palladium modified graphitic carbon nitride (Pd/g-C3N4) catalyst has been described for the reduction of nitroguanidine compounds to their respective amines unimi.it. This catalyst system showed improved sensitivity and performance compared to traditional palladium on activated carbon catalysts unimi.it.

| Method | Reducing Agent/Catalyst | Primary Product | Reference |

| Chemical Reduction | Zinc dust in aqueous ammonium hydroxide | N-n-butyl-N'-nitrosoguanidine | at.ua |

| Catalytic Hydrogenation | Hydrogen gas with catalyst (e.g., Raney nickel) | Aminoguanidine | sci-hub.boxgoogle.com |

| Metal/Metal Salt Catalysis | Zinc in the presence of a metal acetate and copper sulfate | Aminoguanidine | google.com |

| Catalytic Reduction | Sodium borohydride with Pd/g-C3N4 | Amines | unimi.it |

Hydrolytic Stability and Degradation Kinetics

The stability of N-butyl-N'-nitroguanidine in aqueous environments is highly dependent on the pH of the solution. Its degradation kinetics are significantly influenced by the presence of acids or bases.

Nitroguanidine, the parent compound of N-butyl-N'-nitroguanidine, exhibits considerable stability in neutral and dilute acidic solutions dtic.mil. Studies have shown that when nitroguanidine was heated at 100°C for 24 hours in dilute hydrochloric acid solutions (0.1 M, 0.5 M, and 1.0 M), no detectable change occurred dtic.mil. It is also very slowly degraded in water dtic.mil. However, it decomposes instantly in concentrated acid dtic.mil. In alkaline conditions, particularly at a pH of 10 or above, the rate of degradation becomes more significant dtic.mil.

| Condition | Stability | Observations | Reference |

| Neutral Water | Stable (slow degradation) | Very slow degradation rate. | dtic.mil |

| Dilute Acid (e.g., 0.1-1.0 M HCl) | Stable | No detectable change after 24 hours at 100°C. | dtic.mil |

| Concentrated Acid (56N) | Unstable | Decomposes instantly to CO2 and a nitrogen oxide. | dtic.mil |

| Basic (pH ≥ 10) | Unstable | Reasonable rate of degradation is achieved. | dtic.mil |

The hydrolysis of nitroguanidine in basic solutions is a pseudo-first-order reaction dtic.mil. This process is subject to specific base catalysis, meaning the rate of reaction is directly proportional to the concentration of hydroxide ions dtic.mil. The primary products of the base-catalyzed hydrolysis of nitroguanidine are nitrous oxide (N₂O) and ammonia (NH₃) dtic.mil. For example, in a 1 M ammonium hydroxide solution (pH 11.5) at 55°C, complete hydrolysis of nitroguanidine takes approximately 4 hours dtic.mil. Kinetic studies on the related N-nitrosoguanidines show a complex dependency on pH, with potential reaction pathways involving the neutral form, a monoanion, and a dianion of the molecule, consistent with an E1cB elimination mechanism researchgate.netnih.gov.

Cyclization Reactions of Substituted Nitroguanidines

The structure of substituted guanidines allows for intramolecular cyclization reactions, particularly when a reactive substituent is appropriately positioned. The kinetics of the cyclization of N-substituted 1-(2-nitrophenyl)-guanidines have been studied, providing insight into this class of reactions. The reaction is first order with respect to the concentration of hydroxide ions researchgate.net. The rate of cyclization is linearly dependent on the pH of the solution researchgate.net. This suggests that the reaction mechanism involves the deprotonation of the guanidine moiety, followed by an intramolecular nucleophilic attack on the aromatic ring, leading to the formation of a cyclic product.

| Compound | pH | Rate Constant (k) | Reference |

| N-substituted 1-(2-nitrophenyl)-guanidine | Varies | Linearly dependent on pH | researchgate.net |

Intramolecular Transformations to Cyclic Guanidinium (B1211019) Structures

The linear structure of N-substituted-N'-nitroguanidines, such as N-butyl-N'-nitroguanidine, possesses the potential for intramolecular cyclization to form stable heterocyclic systems. This transformation typically involves the participation of the guanidinic nitrogen atoms and a suitable reactive site on the alkyl substituent. While direct studies on N-butyl-N'-nitroguanidine are not extensively detailed in publicly available literature, analogous reactions with similar compounds provide a basis for understanding these processes.

One established pathway involves the reaction of a suitably functionalized amine with a reactive nitroguanidine derivative, leading to a cyclized product. For instance, the reaction of amines containing a secondary amino group with N-methyl-N-nitroso-N'-nitroguanidine has been shown to result in the formation of 1-substituted-2-nitramino-2-imidazolines cdnsciencepub.com. This reaction proceeds through an initial addition of the primary amine to the nitrosonitroguanidine, followed by an intramolecular cyclization involving the secondary amino group, which attacks the guanidine carbon. This process results in the formation of a five-membered imidazoline (B1206853) ring with a nitramino substituent.

A plausible analogous intramolecular transformation for a derivative of N-butyl-N'-nitroguanidine could be envisaged if the butyl chain were functionalized with a nucleophilic group, such as a hydroxyl or an additional amino group, at an appropriate position (e.g., C4 or C5). Under acidic or basic conditions, this nucleophilic group could attack the electrophilic carbon of the guanidine moiety, leading to the formation of a cyclic guanidinium structure, such as a substituted tetrahydropyrimidine (B8763341) or diazepane ring. The reaction would likely proceed via a protonation or deprotonation step to activate the guanidine system or the nucleophile, respectively.

Reactions with Specific Reagents and Functional Group Transformations

Reactivity with Nitrous Acid and Related Intermediates

N-alkyl-N'-nitroguanidines are known to react with nitrous acid (HNO₂) or its precursors, such as sodium nitrite (B80452) in an acidic medium. This reaction typically results in the nitrosation of the substituted amino group of the guanidine core. In the case of N-butyl-N'-nitroguanidine, this reaction is expected to yield N-butyl-N'-nitro-N-nitrosoguanidine. This product is a known compound, confirming the feasibility of this transformation evitachem.com.

The mechanism of this reaction is analogous to the nitrosation of secondary amines. In an acidic solution, nitrous acid forms the nitrosonium ion (NO⁺), which is a potent electrophile. The lone pair of electrons on the nitrogen atom of the N-butyl group of N-butyl-N'-nitroguanidine attacks the nitrosonium ion, leading to the formation of a new N-N bond. Subsequent deprotonation yields the stable N-nitroso product.

The formation of N-butyl-N'-nitro-N-nitrosoguanidine introduces a nitroso functional group, which significantly alters the chemical properties and potential reactivity of the parent molecule. N-nitrosoguanidines are a class of compounds that have been studied for their biological activity and as chemical intermediates.

Formation of Tetrazole Derivatives from Nitroguanyl Azide (B81097) Reactions with N-Butylamine

A significant transformation involving the core structure of nitroguanidine is its conversion to tetrazole derivatives. This can be achieved through the formation of an intermediate, nitroguanyl azide, which subsequently reacts with primary amines such as n-butylamine.

Nitroguanyl azide can be synthesized from the reaction of nitroaminoguanidine with nitrous acid in a strongly acidic medium at.uaresearchgate.net. This reactive intermediate possesses both a nitroguanidine and an azide functional group.

The reaction of nitroguanyl azide with n-butylamine proceeds via a cyclization mechanism. The primary amino group of n-butylamine acts as a nucleophile, attacking the carbon atom of the guanidine moiety in nitroguanyl azide. This is followed by an intramolecular cyclization involving the azide group, leading to the formation of a five-membered tetrazole ring. The reaction of nitroguanyl azide with n-butylamine in an ethanol (B145695) solution has been reported to produce a mixture of crystals and oil upon spontaneous evaporation at.ua. The expected product of this reaction is 1-butyl-5-nitroaminotetrazole or a related isomer. The formation of 1-substituted 5-aminotetrazoles from the reaction of cyanogen (B1215507) azide with primary amines further supports the feasibility of such cyclization reactions nih.gov.

This synthetic route provides a pathway to highly functionalized tetrazole compounds, which are an important class of heterocycles in medicinal chemistry and materials science due to their unique chemical and biological properties.

Role and Utility of N Butyl N Nitroguanidine and Analogues in Chemical Research

Utilization as Molecular Probes in Biochemical Systems

The structural similarity of the guanidinium (B1211019) group to the guanidinium moiety of L-arginine, the natural substrate for nitric oxide synthases (NOS), has positioned substituted guanidines as valuable molecular probes for investigating these complex enzyme systems.

Evaluation as Nitric Oxide Synthase (NOS) Inhibitors

A study by Guillon et al. in 2014 systematically evaluated a series of Nω-nitro-Nω'-substituted guanidines as potential inhibitors of the three human Nitric Oxide Synthase (NOS) isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). scirp.org Nitric oxide (NO) is a critical signaling molecule involved in a wide array of physiological and pathological processes, and the development of isoform-selective NOS inhibitors is a significant goal in medicinal chemistry. scirp.org

The aforementioned study explored a library of N-alkyl-N'-nitroguanidines, including analogues of N-butyl-N'-nitroguanidine. The inhibitory activities of these compounds were assessed against the three NOS isoforms, revealing that the nature of the alkyl substituent plays a crucial role in both the potency and selectivity of inhibition. While the specific inhibitory data for N-butyl-N'-nitroguanidine was not detailed in the primary publication, the study provides a framework for understanding how structural modifications to the guanidine (B92328) core can modulate biological activity.

For instance, the parent compound, nitroguanidine (B56551), displayed minimal inhibition of all three isoforms. However, the introduction of alkyl substituents at the N'-position led to a significant increase in inhibitory activity, particularly against nNOS. This suggests that the butyl group in N-butyl-N'-nitroguanidine likely contributes to its interaction with the active site of the enzyme.

Synthetic Applications of Guanidine Derivatives

Beyond their biochemical utility, guanidine derivatives are powerful tools in the realm of organic synthesis, primarily functioning as strong, non-nucleophilic bases and as effective organocatalysts.

Guanidines as Organocatalysts in Organic Transformations

The high basicity of the guanidine functional group, which stems from the resonance stabilization of its protonated form (the guanidinium cation), makes these compounds excellent catalysts for a variety of organic reactions. researchgate.net Chiral guanidines, in particular, have emerged as powerful organocatalysts in asymmetric synthesis. rsc.org They are capable of activating substrates through Brønsted base catalysis, where they deprotonate a substrate to generate a more reactive nucleophile. researchgate.net

While specific applications of N-butyl-N'-nitroguanidine as an organocatalyst are not extensively documented in the literature, the general principles of guanidine catalysis provide a basis for its potential utility. The presence of the butyl group can influence its solubility and steric environment, which could be exploited in specific catalytic systems.

Role in Carbon-Carbon Bond Forming Reactions

Guanidine-based organocatalysts have been successfully employed in a range of carbon-carbon bond forming reactions, which are fundamental transformations in organic synthesis. These include Michael additions, aldol (B89426) reactions, and Mannich reactions, among others. rsc.org In these reactions, the guanidine catalyst typically functions by deprotonating a carbon acid to generate a nucleophilic enolate or a related species, which then attacks an electrophilic reaction partner.

The efficacy of a guanidine catalyst in these transformations is influenced by factors such as its basicity, steric hindrance, and the nature of its substituents. While the direct involvement of N-butyl-N'-nitroguanidine in specific carbon-carbon bond forming reactions is not a focal point of current research literature, its structural features are consistent with those of guanidines that have proven effective in this capacity. Further research may uncover specific applications for this and related nitroguanidine derivatives in catalysis.

Advanced Analytical Methodologies for N Butyl N Nitroguanidine Research

Chromatographic Separation Techniques

Chromatographic methods are central to the isolation and quantification of N-butyl-N'-nitroguanidine from complex matrices. These techniques leverage the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis and Separation

High-performance liquid chromatography (HPLC) is a well-established and powerful technique for the analysis and separation of N-butyl-N'-nitroguanidine. sielc.com Reversed-phase HPLC, in particular, has been shown to be an effective method for the analysis of this compound. sielc.com In this mode of chromatography, a nonpolar stationary phase is used in conjunction with a polar mobile phase.

A common stationary phase for the separation of related nitroguanidine (B56551) compounds is a C18 column. unimi.it The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and water. sielc.comsielc.com To improve peak shape and resolution, an acid modifier is often added to the mobile phase. Phosphoric acid is a suitable choice for general analysis, while formic acid is preferred for applications where the eluent is introduced into a mass spectrometer (MS) for detection, as it is more volatile. sielc.comsielc.com

The selection of a specific column, such as the Newcrom R1, which has low silanol (B1196071) activity, can further enhance the separation of N-butyl-N'-nitroguanidine. sielc.com The versatility of this HPLC method allows for it to be scaled up for preparative separations, enabling the isolation of impurities for further characterization. sielc.comsielc.com

| Parameter | Condition | Reference |

|---|---|---|

| Column | Newcrom R1 (Reversed-Phase) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid or Formic Acid | sielc.comsielc.com |

| Detection | UV or Mass Spectrometry (MS) | |

| Application | Analytical quantification and preparative separation of impurities | sielc.comsielc.com |

Characterization of Degradation Products

Forced degradation studies are essential for understanding the stability of a molecule and for identifying potential degradation products. nih.gov These studies typically involve subjecting the compound to stress conditions such as hydrolysis (acidic, basic, and neutral), oxidation, photolysis, and thermal stress. nih.gov The resulting degradation products are then identified and characterized using techniques such as liquid chromatography-mass spectrometry (LC-MS).

It is important to note that while these findings for nitroguanidine provide context for the potential reactivity of the guanidine functional group, the specific degradation products of N-butyl-N'-nitroguanidine may differ due to the presence of the butyl substituent. Further research and specific forced degradation studies on N-butyl-N'-nitroguanidine are required to definitively identify and characterize its degradation products.

| Stress Condition | Identified Degradation Products of Nitroguanidine | Reference |

|---|---|---|

| UV/H2O2 Treatment | Guanidine, Cyanamide, Urea | researchgate.net |

| Mg/Cu Bimetal Treatment | Guanidine, Cyanamide, Urea, Aminoguanidine (B1677879), Formamide | researchgate.net |

| Base Hydrolysis | Nitrous Oxide, Ammonia (B1221849) | dtic.mil |

Emerging Research Avenues and Future Perspectives

Development of Novel Synthetic Strategies for N-Butyl-N'-nitroguanidine Analogues

The synthesis of N-alkyl-N'-nitroguanidines has traditionally relied on established methods, such as the nitration of corresponding guanidine (B92328) salts. at.ua However, the demand for structurally diverse analogues with tailored properties necessitates the development of more sophisticated and efficient synthetic strategies.

One promising approach involves the reaction of 1-chloromethyl-2-nitroguanidine with various nucleophiles. researchgate.net This method allows for the introduction of a wide range of functional groups, paving the way for the creation of new N-butyl-N'-nitroguanidine derivatives with potentially enhanced energetic or biological properties. researchgate.net For instance, reaction with sodium azide (B81097) or salts of N-nitramines can yield energy-rich derivatives. researchgate.net

Another area of exploration is the modification of existing synthetic routes to improve yields and introduce chirality. The use of chiral auxiliaries, derived from amino acids like R- and S-proline, has been successful in the synthesis of novel neonicotinoid derivatives containing a nitroguanidine (B56551) moiety. researchgate.net Adapting such methodologies to the synthesis of N-butyl-N'-nitroguanidine analogues could lead to the development of enantiopure compounds with specific biological activities.

Furthermore, researchers are investigating zinc-catalyzed guanylation reactions of amines with carbodiimides as a potential route to substituted guanidines, which can then be nitrated. jst.go.jp This approach offers a versatile platform for accessing a broad spectrum of N-butyl-N'-nitroguanidine analogues.

| Synthetic Strategy | Key Reactants/Catalysts | Potential Advantages | Relevant Research Focus |

|---|---|---|---|

| Nucleophilic Substitution | 1-chloromethyl-2-nitroguanidine, Nucleophiles (e.g., azides, N-nitramine salts) | Introduction of diverse functional groups. researchgate.net | Synthesis of energetic materials. researchgate.net |

| Chiral Synthesis | Chiral auxiliaries (e.g., proline derivatives) | Production of enantiomerically pure compounds. researchgate.net | Development of insecticides and biologically active molecules. researchgate.net |

| Catalytic Guanylation | Amines, Carbodiimides, Zinc catalysts | Versatile and efficient access to substituted guanidines. jst.go.jp | Broad-spectrum synthesis of guanidine precursors. jst.go.jp |

| Cyclization Reactions | 1-amino-2-nitroguanidine, Oxalic acid | Formation of heterocyclic nitroamino compounds. researchgate.net | Development of novel energetic materials. researchgate.net |

In-depth Mechanistic Studies of Chemical Transformations

A thorough understanding of the reaction mechanisms involving N-butyl-N'-nitroguanidine is crucial for controlling its reactivity and designing new applications. Guanidines are recognized as strong organic bases, but they can also function as nucleophilic catalysts. documentsdelivered.com Mechanistic studies are focused on elucidating the dual role of the guanidine moiety and its conjugate acid, the guanidinium (B1211019) ion, in chemical transformations. documentsdelivered.com

The guanidinium group can act as a bifunctional catalyst, activating both a nucleophile and an electrophile through hydrogen bonding interactions. documentsdelivered.com This feature is central to its catalytic activity in a variety of organic reactions. Computational and experimental studies are being employed to map the potential energy surfaces of these reactions, identifying transition states and intermediates.

For nitroguanidines specifically, mechanistic investigations often focus on nucleophilic addition-elimination reactions. mdpi.com For example, the reaction of 1-amino-2-nitroguanidine (ANQ) with aldehydes and ketones proceeds through different mechanisms under acidic versus alkaline conditions, involving the formation of various intermediates. mdpi.com Understanding these pathways is essential for predicting the products of similar reactions with N-butyl-N'-nitroguanidine.

Furthermore, the reduction of the nitro group in nitroguanidines is a key transformation. The reduction of nitroguanidine to aminoguanidine (B1677879) with zinc dust proceeds through a nitrosoguanidine (B1196799) intermediate. at.ua Detailed kinetic and mechanistic studies of such reductions for N-butyl-N'-nitroguanidine would provide valuable insights into its redox chemistry and potential for derivatization.

| Reaction Type | Key Mechanistic Feature | Compound Class | Significance |

|---|---|---|---|

| Catalysis | Bifunctional activation via hydrogen bonding by guanidinium ion. documentsdelivered.com | Guanidines | Explains catalytic efficiency in various organic reactions. documentsdelivered.com |

| Nucleophilic Addition-Elimination | Formation of tetrahedral intermediates. mdpi.com | Nitroguanidines | Predicts product formation in reactions with carbonyl compounds. mdpi.com |

| Reduction | Formation of a nitroso intermediate. at.ua | Nitroguanidines | Provides pathways for the synthesis of amino- and nitrosoguanidines. at.ua |

| Hydrolysis | Base-catalyzed decomposition. dtic.mil | Nitroguanidines | Determines stability in aqueous environments. dtic.mil |

Exploration of New Catalytic and Material Science Applications

The unique structural and electronic properties of guanidine derivatives make them attractive candidates for applications in catalysis and material science. encyclopedia.pubresearchgate.net While N-butyl-N'-nitroguanidine itself has not been extensively studied in these areas, its analogues and related compounds have shown significant promise.

In catalysis, chiral guanidine derivatives have been employed as efficient catalysts in a range of enantioselective reactions, including Michael additions, Henry reactions, and enantioselective aminations. researchgate.net The strong basicity and hydrogen-bonding capabilities of the guanidine core are key to their catalytic activity. jst.go.jp The development of N-butyl-N'-nitroguanidine-based catalysts could open new avenues in asymmetric synthesis. Organometallic complexes of guanidinates have also shown promise as catalysts for polymerization and hydrosilylation reactions. encyclopedia.pub

In material science, guanidine-based polymers are being investigated for their antimicrobial properties. acs.org These polymers can be synthesized through polycondensation reactions and subsequently modified to enhance their activity. acs.org The incorporation of the N-butyl-N'-nitroguanidine moiety into polymer backbones could lead to novel materials with tailored functionalities. Additionally, the propensity of guanidine derivatives to form complexes with metals has found application in chemical vapor deposition (CVD). researchgate.net

The nitroguanidine functional group is well-known for its use in energetic materials. wikipedia.org N-alkyl-N'-nitroguanidines are considered for use in explosive formulations. researchgate.netnih.gov Research in this area focuses on synthesizing new derivatives with improved performance characteristics, such as higher energy density and lower sensitivity. dntb.gov.uaresearchgate.net The butyl group in N-butyl-N'-nitroguanidine can influence its physical properties, such as melting point and solubility, which are critical for its application in melt-cast explosives. researchgate.net

| Application Area | Specific Application | Underlying Principle | Potential for N-Butyl-N'-nitroguanidine |

|---|---|---|---|

| Catalysis | Asymmetric Synthesis | Strong basicity and hydrogen-bonding ability of the guanidine group. jst.go.jpresearchgate.net | Development of novel chiral catalysts. |

| Polymerization/Hydrosilylation | Formation of catalytically active organometallic guanidinate complexes. encyclopedia.pub | Precursor for organometallic catalysts. | |

| Material Science | Antimicrobial Polymers | Cationic nature of the guanidinium group interacts with bacterial membranes. acs.org | Monomer for functional polymers. |

| Energetic Materials | High nitrogen content and oxygen balance of the nitroguanidine moiety. wikipedia.org | Component in insensitive high explosive formulations. researchgate.net | |

| Chemical Vapor Deposition (CVD) | Formation of volatile metal complexes. researchgate.net | Ligand for metal precursors in CVD. |

Q & A

Q. What are the standard protocols for synthesizing Guanidine, N-butyl-N'-nitro- derivatives, and how can experimental reproducibility be ensured?

Methodological Answer: Synthesis typically involves nitro-enamine chemistry or solid-phase methods. For example, guanidine-containing compounds can be synthesized via nucleophilic substitution or salt formation reactions, as seen in FOX-7 derivatives . To ensure reproducibility:

- Use low-loading resins (e.g., LL ProTide resin) for solid-phase synthesis to control coupling efficiency .

- Characterize intermediates via HPLC and NMR at each step to confirm purity and structural integrity.

- Document reagent stoichiometry, solvent conditions (e.g., dry DMF with CsI/DIEA for monomer grafting), and reaction times in detail .

Table 1: Example Synthesis Parameters

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Monomer Grafting | CsI, DIEA, dry DMF | 85–90 | ≥95% |

| Nitro Reduction | H₂/Pd-C, MeOH | 75–80 | ≥90% |

| Salt Formation | KOH/EtOH, reflux | 70–75 | ≥85% |

Q. How can researchers characterize the purity and structural integrity of Guanidine, N-butyl-N'-nitro- compounds?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- ¹H/¹³C NMR : Identify guanidine proton environments (δ 6.5–8.0 ppm for nitro groups) and alkyl chain integration .

- HPLC-MS : Confirm molecular weight and detect impurities (e.g., unreacted intermediates) .

- Elemental Analysis : Validate C/N/O ratios to confirm stoichiometry .

- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition thresholds .

Q. What are the key safety considerations when handling Guanidine, N-butyl-N'-nitro- in laboratory settings?

Methodological Answer:

- Toxicity : Avoid inhalation (S22) and skin contact (S24/25); use fume hoods and PPE .

- Reactivity : Nitro groups may decompose exothermically under heat; store at ≤4°C in inert atmospheres .

- Waste Disposal : Neutralize acidic byproducts (e.g., HNO₃) before disposal .

Advanced Research Questions

Q. How do decomposition mechanisms of Guanidine, N-butyl-N'-nitro- vary under different thermal conditions, and what analytical methods are recommended to study these pathways?

Methodological Answer: Decomposition pathways depend on temperature and catalytic environments:

- Isothermal DSC/TGA : At 150–200°C, nitro groups decompose to release NOₓ gases, while guanidine moieties form cyanamide residues .

- GC-MS : Detect gaseous products (e.g., NH₃, CO₂) and assign mechanistic steps (e.g., C-N bond cleavage) .

- In Situ FTIR : Monitor real-time intermediate formation (e.g., nitrosamines) .

Table 2: Decomposition Products of Guanidine Nitrates

| Condition | Major Products | Activation Energy (kJ/mol) |

|---|---|---|

| 150°C (Isothermal) | NH₃, HCN, NO₂ | 120–130 |

| 200°C (Dynamic) | CO₂, N₂O, H₂O | 140–150 |

Q. What strategies can resolve contradictions between computational predictions and experimental data regarding the reactivity of Guanidine, N-butyl-N'-nitro- derivatives?

Methodological Answer: Address discrepancies via iterative validation:

- Docking Studies vs. Bioassays : If computational models (e.g., molecular dynamics) predict high binding affinity but experimental IC₅₀ values are poor, re-evaluate force fields or solvation parameters .

- Sensitivity Analysis : Vary input parameters (e.g., dielectric constant, protonation states) to identify outlier assumptions .

- Experimental Controls : Include positive/negative controls (e.g., metformin for guanidine bioactivity comparisons) to calibrate assays .

Q. What novel biosynthesis approaches could be adapted for sustainable production of Guanidine, N-butyl-N'-nitro- analogs?

Methodological Answer: Leverage photosynthetic pathways from engineered cyanobacteria:

- GUB Cycle : Use CO₂ and nitrate as carbon/nitrogen sources, with ATP/NADPH generated via photosynthesis .

- Key Enzymes : Overexpress carbamoyltransferases and amidinotransferases to catalyze guanidine formation .

- Yield Optimization : Adjust light intensity and nitrate concentration to balance metabolic flux .

Guidance for Reporting Research

- Experimental Reproducibility : Follow journal guidelines (e.g., Medicinal Chemistry Research) to detail synthesis protocols, spectral data, and statistical methods .

- Data Contradictions : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to contextualize unexpected results .

- Literature Review : Prioritize primary sources (e.g., Journal of Energetic Materials) over unvalidated databases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.